REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14].Cl.NC(CC1C=CC(Br)=CC=1[N+]([O-])=O)C(O)=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C@@H:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(N(C2=CC(=CC=C2C1)Br)O)=O
|
Name
|
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then quenched with aqueous ammonium hydroxide (1.5 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed via filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@H]1C(N(C2=CC(=CC=C2C1)Br)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14].Cl.NC(CC1C=CC(Br)=CC=1[N+]([O-])=O)C(O)=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C@@H:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(N(C2=CC(=CC=C2C1)Br)O)=O
|
Name
|
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then quenched with aqueous ammonium hydroxide (1.5 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed via filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@H]1C(N(C2=CC(=CC=C2C1)Br)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14].Cl.NC(CC1C=CC(Br)=CC=1[N+]([O-])=O)C(O)=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C@@H:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(N(C2=CC(=CC=C2C1)Br)O)=O
|
Name
|
|
Quantity
|
343 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then quenched with aqueous ammonium hydroxide (1.5 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed via filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@H]1C(N(C2=CC(=CC=C2C1)Br)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |